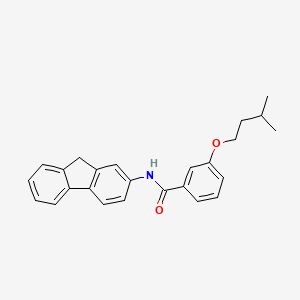![molecular formula C29H29N5O6S B12452221 N-(1-{2-[(1,3-benzoxazol-2-ylsulfanyl)acetyl]hydrazinyl}-3-methyl-1-oxobutan-2-yl)-2-{[(4-methoxyphenyl)carbonyl]amino}benzamide (non-preferred name)](/img/structure/B12452221.png)
N-(1-{2-[(1,3-benzoxazol-2-ylsulfanyl)acetyl]hydrazinyl}-3-methyl-1-oxobutan-2-yl)-2-{[(4-methoxyphenyl)carbonyl]amino}benzamide (non-preferred name)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-{2-[(1,3-benzoxazol-2-ylsulfanyl)acetyl]hydrazinyl}-3-methyl-1-oxobutan-2-yl)-2-{[(4-methoxyphenyl)carbonyl]amino}benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzoxazole moiety, a hydrazine linkage, and a methoxyphenyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{2-[(1,3-benzoxazol-2-ylsulfanyl)acetyl]hydrazinyl}-3-methyl-1-oxobutan-2-yl)-2-{[(4-methoxyphenyl)carbonyl]amino}benzamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the synthesis of the benzoxazole moiety, followed by the introduction of the sulfanyl group and subsequent acetylation. The hydrazine linkage is then formed through a condensation reaction, and the final compound is obtained by coupling with the methoxyphenyl carbonyl group.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of reaction conditions to achieve high yields and purity. Techniques such as solvent selection, temperature control, and the use of catalysts can be employed to enhance the efficiency of the synthesis process. Additionally, purification methods such as recrystallization and chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-{2-[(1,3-benzoxazol-2-ylsulfanyl)acetyl]hydrazinyl}-3-methyl-1-oxobutan-2-yl)-2-{[(4-methoxyphenyl)carbonyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
N-(1-{2-[(1,3-benzoxazol-2-ylsulfanyl)acetyl]hydrazinyl}-3-methyl-1-oxobutan-2-yl)-2-{[(4-methoxyphenyl)carbonyl]amino}benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-{2-[(1,3-benzoxazol-2-ylsulfanyl)acetyl]hydrazinyl}-3-methyl-1-oxobutan-2-yl)-2-{[(4-methoxyphenyl)carbonyl]amino}benzamide involves its interaction with specific molecular targets and pathways. The benzoxazole moiety may interact with enzymes or receptors, modulating their activity. The hydrazine linkage can form covalent bonds with target molecules, leading to changes in their function. Additionally, the methoxyphenyl group may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(benzoxazol-2-ylsulfanyl)-2,2,2-trichloro-ethyl)-3-methyl-butyamide
- Ethyl 2-[[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
Uniqueness
N-(1-{2-[(1,3-benzoxazol-2-ylsulfanyl)acetyl]hydrazinyl}-3-methyl-1-oxobutan-2-yl)-2-{[(4-methoxyphenyl)carbonyl]amino}benzamide is unique due to its specific combination of functional groups and structural features. The presence of the benzoxazole moiety, hydrazine linkage, and methoxyphenyl group contributes to its distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity, biological activity, and therapeutic potential.
Properties
Molecular Formula |
C29H29N5O6S |
|---|---|
Molecular Weight |
575.6 g/mol |
IUPAC Name |
N-[1-[2-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]hydrazinyl]-3-methyl-1-oxobutan-2-yl]-2-[(4-methoxybenzoyl)amino]benzamide |
InChI |
InChI=1S/C29H29N5O6S/c1-17(2)25(28(38)34-33-24(35)16-41-29-31-22-10-6-7-11-23(22)40-29)32-27(37)20-8-4-5-9-21(20)30-26(36)18-12-14-19(39-3)15-13-18/h4-15,17,25H,16H2,1-3H3,(H,30,36)(H,32,37)(H,33,35)(H,34,38) |
InChI Key |
RQEMKMQPOIXYPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NNC(=O)CSC1=NC2=CC=CC=C2O1)NC(=O)C3=CC=CC=C3NC(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl N-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]glycinate](/img/structure/B12452150.png)
![N-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-(morpholin-4-yl)aniline](/img/structure/B12452151.png)
![[4-(2,3-Dimethylphenyl)piperazin-1-yl][1-(4-ethoxybenzyl)piperidin-4-yl]methanone](/img/structure/B12452154.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B12452156.png)


![1-(3-methylphenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine](/img/structure/B12452172.png)
![(5E)-5-{[1,1'-Biphenyl]-4-ylmethylidene}-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12452183.png)
![N-{(E)-[2-(benzyloxy)phenyl]methylidene}aniline](/img/structure/B12452198.png)
amino}cyclohexanecarboxamide](/img/structure/B12452204.png)


![2-{[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12452212.png)
